molecular formula C₁₄H₂₃D₅O B1145889 (11E)-Tetradecen-1-ol-d5 CAS No. 199013-43-9

(11E)-Tetradecen-1-ol-d5

Cat. No.: B1145889
CAS No.: 199013-43-9
M. Wt: 217.4
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Description

(11E)-Tetradecen-1-ol-d5 is a deuterated analog of (11E)-Tetradecen-1-ol, a compound with the molecular formula C14H28O. The deuterium labeling at the 5th position makes it useful in various scientific research applications, particularly in studies involving mass spectrometry and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E)-Tetradecen-1-ol-d5 typically involves the deuteration of (11E)-Tetradecen-1-ol. One common method is the catalytic hydrogenation of (11E)-Tetradecen-1-ol using deuterium gas (D2) in the presence of a palladium catalyst. This process replaces the hydrogen atoms with deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(11E)-Tetradecen-1-ol-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (11E)-Tetradecen-1-al-d5 using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: (11E)-Tetradecen-1-al-d5

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(11E)-Tetradecen-1-ol-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (11E)-Tetradecen-1-ol-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways where it acts as a tracer to study the dynamics of lipid metabolism. The deuterium labeling allows for precise tracking using mass spectrometry, providing insights into the metabolic fate of the compound .

Comparison with Similar Compounds

Similar Compounds

    (11E)-Tetradecen-1-ol: The non-deuterated analog of (11E)-Tetradecen-1-ol-d5.

    (11E)-Tetradecen-1-al: The aldehyde derivative of (11E)-Tetradecen-1-ol.

    (11E)-Tetradecen-1-yl acetate: The acetate ester derivative of (11E)-Tetradecen-1-ol.

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in research applications involving mass spectrometry and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis compared to its non-deuterated counterparts .

Properties

CAS No.

199013-43-9

Molecular Formula

C₁₄H₂₃D₅O

Molecular Weight

217.4

Origin of Product

United States

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